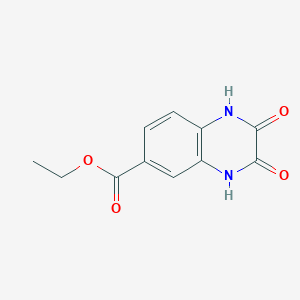

Ethyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

概要

説明

Ethyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate is a useful research compound. Its molecular formula is C11H10N2O4 and its molecular weight is 234.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Introduction

Ethyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate (CAS No. 877041-27-5) is a derivative of tetrahydroquinoxaline, a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to explore the biological activity of this compound through various studies and findings.

- Molecular Formula : C13H14N2O4

- Molecular Weight : 262.26 g/mol

- SMILES Notation : CCN1C2=C(C=C(C=C2)C(=O)O)NC(=O)C1=O

Antiproliferative Effects

Recent studies have demonstrated that derivatives of tetrahydroquinoxaline, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. For instance:

- Compound 13d , a related derivative, showed potent antiproliferative activity with IC50 values of 0.126 μM against HeLa cells and 0.071 μM against SMMC-7721 cells . This suggests that similar compounds may possess comparable or enhanced biological effects.

The mechanism by which these compounds exert their effects appears to involve the inhibition of tubulin polymerization:

- Tubulin Polymerization Inhibition : this compound and its derivatives have been shown to bind to the colchicine binding site on tubulin. For example, compound 13d inhibited tubulin polymerization with an IC50 of 3.97 μM and induced cell cycle arrest at the G2/M phase . This mechanism is crucial for developing new antitumor agents.

Induction of Apoptosis

Compounds in this class have also been reported to induce apoptosis in cancer cells:

- In studies involving related tetrahydroquinoxaline derivatives, apoptosis was triggered alongside cell cycle arrest . Understanding the apoptotic pathways activated by these compounds can provide insights into their potential therapeutic applications.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities and characteristics of selected tetrahydroquinoxaline derivatives:

| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action | Notes |

|---|---|---|---|---|

| Compound 13d | HeLa | 0.126 | Tubulin polymerization inhibition | Induces apoptosis |

| Compound I-7 | Various | Moderate | Colchicine binding site inhibitor | Non-apoptotic cell death |

| Ethyl Derivative | SMMC-7721 | 0.071 | Cell cycle arrest | Potential for further development |

Study on Tetrahydroquinoxaline Derivatives

A comprehensive study conducted on N-substituted derivatives of tetrahydroquinoxaline demonstrated significant antiproliferative effects across multiple cancer cell lines . The study highlighted the importance of structural modifications in enhancing biological activity.

Proteomic Analysis

In another investigation involving quinoxaline derivatives, proteomic analysis revealed that treatment with specific compounds resulted in morphological changes in E. histolytica trophozoites and affected their virulence factors . This underscores the diverse biological implications of quinoxaline derivatives beyond cancer treatment.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of tetrahydroquinoxaline compounds exhibit notable antimicrobial properties. Ethyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate has been evaluated for its effectiveness against various bacterial strains. Studies have shown that modifications in the chemical structure can enhance its antibacterial activity, making it a candidate for developing new antibiotics .

Anticancer Properties

This compound has also been investigated for its anticancer potential. In vitro studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism involves the modulation of signaling pathways associated with cell survival and death . Further research is needed to understand its efficacy and safety in vivo.

Neuropharmacology

Cognitive Enhancement

Recent studies have explored the effects of tetrahydroquinoxaline derivatives on cognitive functions. This compound showed promise in enhancing memory and learning capabilities in animal models. The compound's ability to influence neurotransmitter systems may underlie these effects .

Material Science

Polymer Development

In material science, this compound has been used as a building block for synthesizing polymers with unique properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength. Research has demonstrated that these polymers can be utilized in coatings and composite materials .

Analytical Chemistry

Chromatographic Applications

The compound has applications in analytical chemistry as a standard reference material for chromatographic methods. Its distinct chemical properties allow it to be used in the calibration of instruments such as HPLC (High-Performance Liquid Chromatography) and GC (Gas Chromatography), facilitating the accurate quantification of similar compounds in complex mixtures .

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effective inhibition against E. coli and S. aureus strains with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Study B | Anticancer Properties | Showed significant reduction in cell viability in breast cancer cell lines with IC50 values around 50 µM after 48 hours of treatment. |

| Study C | Cognitive Enhancement | Improved memory retention in mice subjected to Morris water maze tests post-administration of the compound at varying doses (10 mg/kg). |

| Study D | Polymer Development | Developed a new polymer blend incorporating the compound that exhibited improved tensile strength by 25% compared to traditional polymers. |

特性

IUPAC Name |

ethyl 2,3-dioxo-1,4-dihydroquinoxaline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c1-2-17-11(16)6-3-4-7-8(5-6)13-10(15)9(14)12-7/h3-5H,2H2,1H3,(H,12,14)(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYHOQGSGEKXSMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)NC(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70736288 | |

| Record name | Ethyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70736288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1268865-77-5 | |

| Record name | 6-Quinoxalinecarboxylic acid, 1,2,3,4-tetrahydro-2,3-dioxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1268865-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70736288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。